4-[(Z)-1,2-diphenylethenyl]morpholine
Description
4-[(Z)-1,2-Diphenylethenyl]morpholine is a synthetic organic compound featuring a morpholine ring substituted with a (Z)-configured 1,2-diphenylethenyl group. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
18239-50-4 |
|---|---|
Molecular Formula |
C6H12N2Si |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
4-[(Z)-1,2-diphenylethenyl]morpholine |
InChI |
InChI=1S/C18H19NO/c1-3-7-16(8-4-1)15-18(17-9-5-2-6-10-17)19-11-13-20-14-12-19/h1-10,15H,11-14H2/b18-15- |
InChI Key |
MHIFCLKKYRCSOC-SDXDJHTJSA-N |
SMILES |
C1COCCN1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Isomeric SMILES |
C1COCCN1/C(=C\C2=CC=CC=C2)/C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1C(=CC2=CC=CC=C2)C3=CC=CC=C3 |
Other CAS No. |
4176-68-5 |
Synonyms |
4-(1,2-Diphenylethenyl)morpholine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Clomiphene-Related Compounds
- USP Clomiphene Related Compound A [(E,Z)-2-[4-(1,2-Diphenylethenyl)phenoxy]-N,N-diethylethanamine hydrochloride]: Structure: Shares the (Z)-1,2-diphenylethenyl moiety but substitutes morpholine with a diethylaminoethoxy group. Key Differences:
- Molecular Weight: 407.98 g/mol (vs. ~323.4 g/mol for 4-[(Z)-1,2-diphenylethenyl]morpholine, estimated from analogs).
VPC-Series Compounds
- VPC-14449 [4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine]:
- Structure : Contains a morpholine ring linked to a brominated imidazole-thiazole scaffold.
- Key Differences :
NMR discrepancies between 4,5-dibromo and 2,4-dibromo isomers highlight the critical impact of substituent positioning on spectroscopic profiles and synthetic reproducibility .
VPC-14228 [4-(4-phenylthiazol-2-yl)morpholine]:
- Structure : Simpler thiazole-morpholine hybrid without halogenation.
- Key Differences :
- Reduced steric bulk compared to VPC-14449, which may lower binding affinity but improve solubility .
Physicochemical and Analytical Properties
Table 1: Comparative Data for Selected Compounds
*Inferred from structural analogs.
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